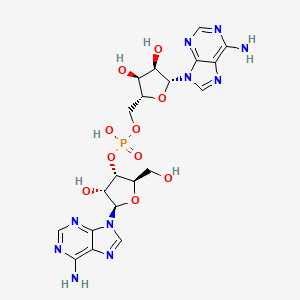
Adenylyl-(3'-5')-adenosine
Overview
Description
Adenylyl-(3’-5’)-adenosine is a type of organic compound known as (3’->5’)-dinucleotides. These are dinucleotides where the two bases are connected via a (3’->5’)-phosphodiester linkage . It plays a crucial role in various physiological processes like regulating insulin secretion, platelet aggregation, smooth muscle relaxation, and memory consolidation .
Synthesis Analysis
Adenylyl Cyclase plays a regulatory role in the synthesis of Adenylyl-(3’-5’)-adenosine. It is involved in the development, stress resistance, and secondary metabolism in Fusarium fujikuroi . The mutation of the acyA gene of F. fujikuroi, coding for adenylyl cyclase, showed different phenotypic alterations .Molecular Structure Analysis
The molecular formula of Adenylyl-(3’-5’)-adenosine is C19H25N7O15P2. It has an average mass of 653.387 Da and a monoisotopic mass of 653.088379 Da . The structure of adenylyl cyclase 5 in complex with Gβγ offers insights into ADCY5-related dyskinesia .Chemical Reactions Analysis
Adenylyl-(3’-5’)-adenosine is involved in various chemical reactions. For instance, it is involved in the formation of cyclic adenosine monophosphate (cAMP), a canonical second messenger in G-protein-coupled receptor (GPCR) signaling that regulates a myriad of cellular processes .Physical And Chemical Properties Analysis
Adenylyl-(3’-5’)-adenosine has a molecular formula of C19H25N7O15P2, an average mass of 653.387 Da, and a monoisotopic mass of 653.088379 Da .Scientific Research Applications
Crystal Structure Analysis : Adenylyl-(3'-5')-adenosine is a component of ribonucleic acid and plays a part in the structure of many coenzymes. It's frequently involved in metabolic processes as di- and tri-phosphate. Its crystal structure provides insights into its biochemical roles (Kraut & Jensen, 1960).
Role in Biological Materials : The nucleotide is present at extremely low levels in most biological materials. Its role is significant in the control of the levels of adenosine 3',5'-phosphate present in biological systems, as indicated by studies on its purification and properties (Butcher & Sutherland, 1962).
Conformational Studies : Carbon-13 magnetic resonance spectroscopy has been used to study the solution conformation of adenylyl-(3',5')-adenosine in both stacked and unstacked states, revealing significant insights into its structural properties (Schleich, Cross & Smith, 1976).
Metabolic Regulation : It is involved in the regulation of physiology and modulation of the function of various cell types, including neurons and muscle cells. This involvement includes aspects of neurotransmission, secretion, and cell death (Borowiec et al., 2006).
Adsorption and Association at Interfaces : A study on the adsorption and association of adenylyl-(3',5')-adenosine at charged interfaces indicates that it forms a condensed film due to stacking forces, which could have implications for its biological activity (Temerk, Kamal & Valenta, 1990).
Clinical Applications : There are various established and potential clinical applications for adenosine 5'-triphosphate, including in cardiology, pulmonology, and oncology. Its effects are mediated through different receptors and it plays a role in processes like platelet function and vasodilatation (Agteresch et al., 1999).
Future Directions
Research is ongoing to better understand the role of Adenylyl-(3’-5’)-adenosine in various physiological processes. For instance, studies are being conducted to understand its role in the development, stress resistance, and secondary metabolism in Fusarium fujikuroi . Another area of research is understanding the role of adenylyl cyclase in the endocytic network .
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N10O10P/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(39-19)2-37-41(35,36)40-14-7(1-31)38-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSXBCQACJTYFS-XPWFQUROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N10O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316197 | |
| Record name | Adenylyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenylyl-(3'-5')-adenosine | |
CAS RN |
2391-46-0 | |
| Record name | Adenylyladenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2391-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenylyl-(3'-5')-adenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenylyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenylyl-(3'→5')-adenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



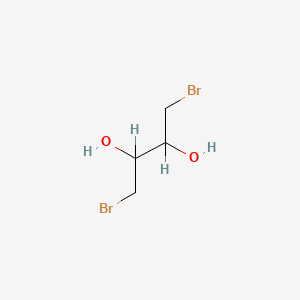
![Sodium;2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl sulfate](/img/structure/B1141506.png)
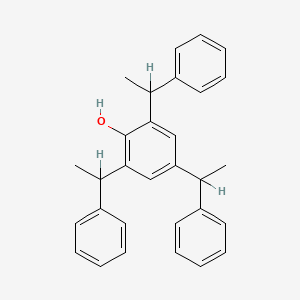

![1-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1141514.png)
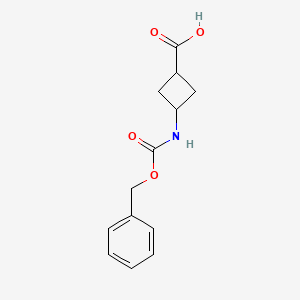
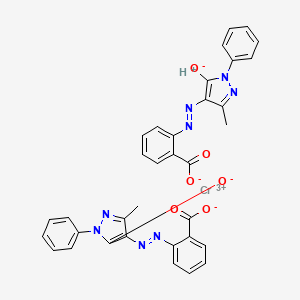
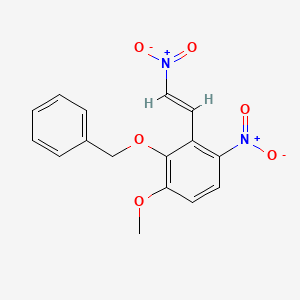
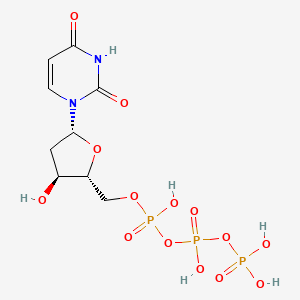
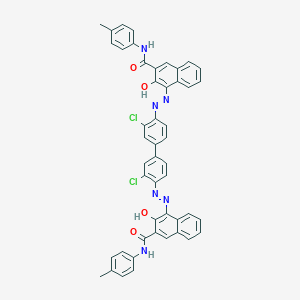
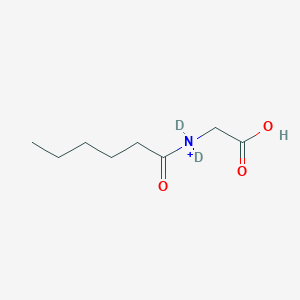
![6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1141527.png)